3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione
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Overview
Description
3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione is a complex organic compound that features a quinazoline ring, a naphthalene moiety, and a pyrrolidine-2,5-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline ring, followed by the introduction of the chloro and phenyl groups. The naphthalene moiety is then attached through a series of coupling reactions. Finally, the pyrrolidine-2,5-dione structure is formed through cyclization reactions under specific conditions, such as the use of strong acids or bases and elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group in the quinazoline ring can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The quinazoline ring can bind to enzymes or receptors, inhibiting their activity. The naphthalene moiety may enhance the compound’s ability to penetrate cell membranes, while the pyrrolidine-2,5-dione structure can interact with various proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol
- 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Uniqueness
Compared to similar compounds, 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione stands out due to its unique combination of structural features. The presence of both the quinazoline and naphthalene moieties, along with the pyrrolidine-2,5-dione structure, provides a distinct set of chemical and biological properties that can be leveraged for various applications .
Properties
Molecular Formula |
C28H18ClN3O2S |
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Molecular Weight |
496.0 g/mol |
IUPAC Name |
3-(6-chloro-4-phenylquinazolin-2-yl)sulfanyl-1-naphthalen-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C28H18ClN3O2S/c29-19-13-14-22-21(15-19)26(18-8-2-1-3-9-18)31-28(30-22)35-24-16-25(33)32(27(24)34)23-12-6-10-17-7-4-5-11-20(17)23/h1-15,24H,16H2 |
InChI Key |
GAKZNMRAPNOOPD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC3=CC=CC=C32)SC4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6 |
Origin of Product |
United States |
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